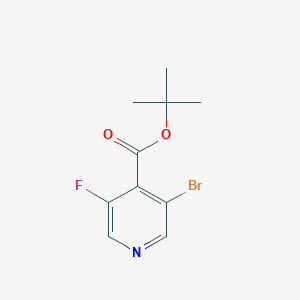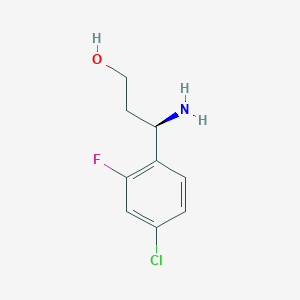
(3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL is an organic compound with a chiral center at the third carbon atom This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring with chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative, such as 4-chloro-2-fluorobenzene.
Nucleophilic Substitution: The benzene derivative undergoes nucleophilic substitution to introduce the amino group at the para position relative to the chlorine atom.
Reduction: The intermediate product is then subjected to reduction reactions to introduce the hydroxyl group at the first carbon atom.
Chiral Resolution: The final step involves chiral resolution to obtain the (3R) enantiomer of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The presence of chlorine and fluorine atoms can influence its lipophilicity and membrane permeability, affecting its distribution and efficacy.
類似化合物との比較
Similar Compounds
(3R)-3-Amino-3-(4-chlorophenyl)propan-1-OL: Lacks the fluorine atom, which may affect its chemical properties and biological activity.
(3R)-3-Amino-3-(4-fluorophenyl)propan-1-OL: Lacks the chlorine atom, leading to differences in reactivity and interactions.
(3R)-3-Amino-3-(4-chloro-2-methylphenyl)propan-1-OL: The presence of a methyl group instead of fluorine alters its steric and electronic properties.
Uniqueness
The combination of chlorine and fluorine atoms in (3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL imparts unique chemical properties, such as increased stability and specific reactivity patterns. These features make it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H11ClFNO |
|---|---|
分子量 |
203.64 g/mol |
IUPAC名 |
(3R)-3-amino-3-(4-chloro-2-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClFNO/c10-6-1-2-7(8(11)5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |
InChIキー |
KLZSUAAIZCBKNI-SECBINFHSA-N |
異性体SMILES |
C1=CC(=C(C=C1Cl)F)[C@@H](CCO)N |
正規SMILES |
C1=CC(=C(C=C1Cl)F)C(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-Methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine](/img/structure/B15240637.png)
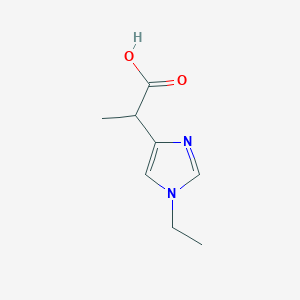
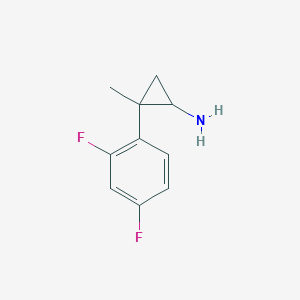
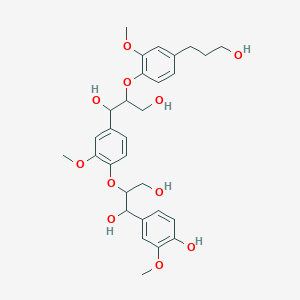
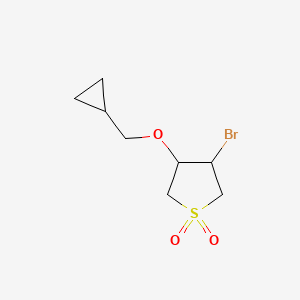

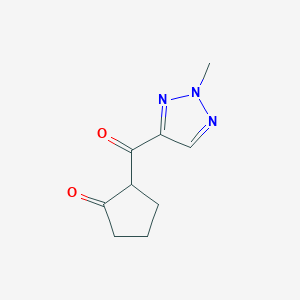
![1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15240668.png)
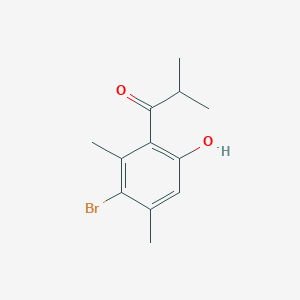
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B15240690.png)
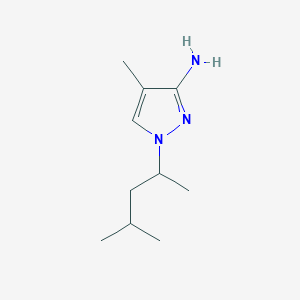
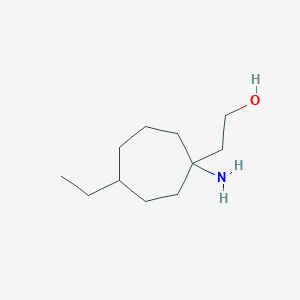
![8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B15240711.png)
